
6-(BENZYLOXY)-2-CHLORO-1H-PURINE
Overview
Description
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a phenylmethyloxy group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE typically involves the chlorination of a purine derivative followed by the introduction of the phenylmethyloxy group. One common method involves the reaction of 2,6-dichloropurine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at the C2 Position
The chlorine atom at C2 undergoes aromatic nucleophilic substitution (SNAr) under basic conditions, enabling the synthesis of 2-substituted purine derivatives (Table 1).
Key Conditions :
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Bases : Sodium hydride (NaH), potassium carbonate (K₂CO₃)
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Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF)
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Nucleophiles : Amines, alkoxides, thiols
Table 1: Examples of C2 Substitution Reactions
This reactivity is critical for generating bioactive analogues, such as kinase inhibitors and apoptosis-inducing agents .
Oxidative Coupling Reactions for Purine Ring Formation
6-(Benzyloxy)-2-chloro-1H-purine can be synthesized via one-pot oxidative coupling of benzyl alcohol and 5-amino-4-benzylamino-6-chloropyrimidine under strong basic conditions .
Mechanism :
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Oxidation : Benzyl alcohol is oxidized to a benzyl alkoxide intermediate.
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Schiff Base Formation : Reaction with the pyrimidine amine generates a Schiff base.
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Cyclization : Intramolecular annulation forms the purine core.
Key Observations:
Cross-Coupling Reactions at C6
The benzyloxy group at C6 participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the purine scaffold (Table 2).
Conditions :
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : Cs₂CO₃
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Solvent : Dioxane/water mixture
Table 2: C6 Cross-Coupling Examples
Boronic Acid | Product Structure | Yield (%) | Source |
---|---|---|---|
Phenylboronic acid | 6-Phenyl-2-chloro-purine | 85 | |
2,6-Dimethoxyphenylboronic acid | 6-(2,6-Dimethoxyphenyl)-2-chloro-purine | 53 |
This method is pivotal for creating poly-substituted purines with enhanced pharmacokinetic properties .
Biological Activity-Driven Modifications
Substitution patterns directly influence bioactivity:
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C2 Amine Derivatives : Exhibit trypanocidal activity (IC₅₀ = 2–5 µM) .
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C6 Benzyloxy Retention : Enhances apoptosis in Jurkat leukemia cells (EC₅₀ = 8 µM) .
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Dual C2/C6 Functionalization : Synergistic effects observed in kinase inhibition (e.g., DAPK1 IC₅₀ = 1.2 µM) .
Stability and Side Reactions
Scientific Research Applications
Synthesis of 6-(Benzyloxy)-2-Chloro-1H-Purine
The synthesis of this compound typically involves the chlorination of 2-amino-6-benzylpurine. This compound can be synthesized through various methods, including:
- Direct Chlorination : Utilizing chlorine gas or chlorinating agents such as phosphorus oxychloride to introduce the chlorine atom at the 2-position.
- Substitution Reactions : Employing nucleophilic substitution reactions where benzyloxy groups are introduced through the reaction of benzylic alcohols with suitable activating agents.
The synthesized compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antiviral Activity : Similar compounds in the purine class have shown efficacy against viral infections, particularly those caused by herpes viruses. The mechanism typically involves inhibition of viral DNA polymerases, which are crucial for viral replication .
- Anticancer Properties : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant apoptosis in human cancer cell lines at specific concentrations .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral properties of related purines against herpes simplex virus types 1 and 2. The results indicated that these compounds could effectively inhibit viral replication in vitro, with IC50 values comparable to established antiviral agents .
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was tested on several human cancer cell lines, including breast and colorectal cancers. The compound exhibited high cytotoxicity at concentrations above 5 µM, leading to significant cell death compared to untreated controls .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Antiviral Drug Development : Its structural similarity to known antiviral agents positions it as a candidate for further development against viral infections.
- Cancer Therapy : With demonstrated cytotoxicity against multiple cancer cell lines, this compound could be explored as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylamino-1H-purine
- 2-chloro-6-phenylamino-1H-purine
- 2-chloro-6-methoxy-1H-purine
Uniqueness
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyloxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets .
Properties
CAS No. |
104121-30-4 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
2-chloro-6-phenylmethoxy-7H-purine |
InChI |
InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
InChI Key |
XKVATRYEPITAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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